

# Physicochemical Properties of 4-Acetyl-4-phenylpiperidine Hydrochloride

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## Compound of Interest

Compound Name: 4-Acetyl-4-phenylpiperidine  
hydrochloride

Cat. No.: B080439

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While specific solubility data is unavailable, a summary of the known physical and chemical properties is presented in Table 1. This information has been compiled from various chemical supplier and database sources.

Table 1: Physical and Chemical Properties of **4-Acetyl-4-phenylpiperidine Hydrochloride**

Property	Value
Molecular Formula	C <sub>13</sub> H <sub>18</sub> ClNO[1]
Molecular Weight	239.74 g/mol [1][2]
Appearance	White to light yellow to light orange crystalline powder[2]
Melting Point	248 °C[2]
Purity	≥ 98% (HPLC)[2]
CAS Number	10315-03-4[2][3]
IUPAC Name	1-(4-phenylpiperidin-4-yl)ethanone;hydrochloride[1]

# General Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the equilibrium solubility of a compound like **4-Acetyl-4-phenylpiperidine hydrochloride**. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of **4-Acetyl-4-phenylpiperidine hydrochloride** in a specific solvent at a controlled temperature.

Materials:

- **4-Acetyl-4-phenylpiperidine hydrochloride**
- Selected solvent (e.g., water, ethanol, phosphate buffer at a specific pH)
- Thermostatically controlled shaker or incubator
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE or PVDF)
- Vials for sample collection
- Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

- **Preparation of the Solvent System:** Prepare the desired solvent system. If using a buffer, ensure the pH is accurately adjusted and recorded.
- **Sample Preparation:** Add an excess amount of **4-Acetyl-4-phenylpiperidine hydrochloride** to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

- **Equilibration:** Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
- **Sample Collection and Preparation:** After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
- **Sample Dilution:** Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** Calculate the solubility of **4-Acetyl-4-phenylpiperidine hydrochloride** in the solvent using the following formula:

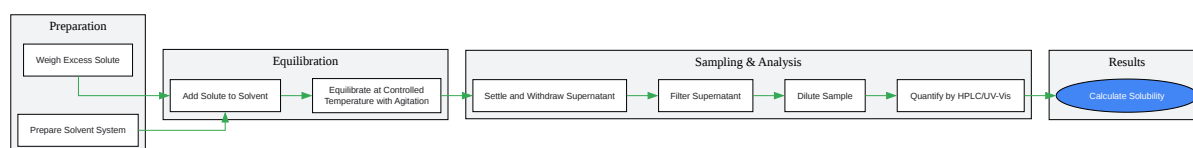
$$\text{Solubility (mg/mL)} = (\text{Concentration of the diluted sample in mg/mL}) \times (\text{Dilution factor})$$

#### Validation of the Method:

- **Linearity:** Prepare a series of standard solutions of **4-Acetyl-4-phenylpiperidine hydrochloride** of known concentrations and generate a calibration curve. The curve should demonstrate a linear relationship between concentration and instrument response (e.g., peak area in HPLC).
- **Accuracy and Precision:** The accuracy and precision of the analytical method should be established to ensure reliable results.
- **Solid State Analysis:** It is recommended to analyze the solid material before and after the solubility experiment (e.g., using XRPD) to check for any potential changes in the solid form (polymorphism).

## Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.



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Caption: General workflow for determining the equilibrium solubility of a compound.

This guide provides a summary of the currently available information on **4-Acetyl-4-phenylpiperidine hydrochloride** and a practical framework for researchers to determine its solubility. As new research is published, the solubility data for this compound may become available.

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## References

- 1. 4-Acetyl-4-phenylpiperidine hydrochloride | C<sub>13</sub>H<sub>18</sub>ClNO | CID 2723767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]

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